2-(Propa-1,2-dien-1-yl)pyridine
Description
2-(Propa-1,2-dien-1-yl)pyridine is a pyridine derivative featuring an allene (propa-1,2-dien-1-yl) substituent at the 2-position of the pyridine ring. The allene group consists of two adjacent double bonds (C=C=C), conferring unique electronic and steric properties. This compound is of interest in organic synthesis due to the reactivity of the allene moiety, which can participate in cycloaddition reactions or serve as a building block for polymers and pharmaceuticals.
Properties
Molecular Formula |
C8H7N |
|---|---|
Molecular Weight |
117.15 g/mol |
InChI |
InChI=1S/C8H7N/c1-2-5-8-6-3-4-7-9-8/h3-7H,1H2 |
InChI Key |
VELVYPCPWLXPFR-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propa-1,2-dien-1-yl)pyridine can be achieved through various synthetic routes. One common method involves the palladium-catalyzed ketenimination of 2-iodo-N-(propa-1,2-dien-1-yl)anilines . This reaction typically requires a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere. The reaction conditions often involve heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Propa-1,2-dien-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The propa-1,2-dien-1-yl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(Propa-1,2-dien-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Propa-1,2-dien-1-yl)pyridine involves its interaction with molecular targets and pathways. The allene group in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or activation.
Comparison with Similar Compounds
Structural and Functional Group Differences
The key distinction lies in the substituent attached to the pyridine ring:
- This compound : Contains a conjugated allene group (C=C=C), which is electron-rich and highly reactive due to π-orbital overlap .
- 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol : Features a propargyl alcohol (prop-2-yn-1-ol) group at the 3-position, with electron-donating methoxy groups at the 5- and 6-positions of the pyridine ring. The hydroxyl group enables hydrogen bonding, enhancing solubility .
- 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol: Includes a propargyl alcohol group at the 3-position, an amino group at the 2-position, and a fluorine atom at the 5-position. The amino and fluorine substituents modulate electronic properties and bioactivity .
Electronic and Reactivity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
